molecular formula C20H20ClN5O2 B2970010 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide CAS No. 1226449-88-2

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2970010
CAS No.: 1226449-88-2
M. Wt: 397.86
InChI Key: OSWNGJQXTJQNRB-UHFFFAOYSA-N
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Description

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the pyridazine, piperidine, and oxazole rings. The synthetic route typically starts with the preparation of the pyridazine ring through the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . The piperidine ring is then introduced through cyclization reactions, and the oxazole ring is formed via cyclization of appropriate precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three distinct rings, providing a multifaceted approach to interacting with biological targets and offering potential therapeutic benefits.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-13-11-19(28-25-13)22-20(27)15-3-2-10-26(12-15)18-9-8-17(23-24-18)14-4-6-16(21)7-5-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWNGJQXTJQNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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